S-Allyl-L-cysteine
Overview
Description
S-Allyl-L-cysteine is an organosulfur compound derived from garlic (Allium sativum). It is the S-allylated derivative of the amino acid cysteine and is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is significant due to its potential medicinal properties and its role as a chemopreventive agent .
Mechanism of Action
Target of Action
L-Deoxyalliin, a water-soluble organosulfur compound derived from garlic, primarily targets the brain . It exhibits neuroprotective and antioxidative activities, reducing edema formation in the ischemic brain by inhibiting free radical-mediated lipid peroxidation .
Mode of Action
L-Deoxyalliin interacts with its targets by specifically scavenging peroxynitrite at concentrations up to 100 μM . This interaction results in the inhibition of free radical-mediated lipid peroxidation, which reduces edema formation in the ischemic brain .
Biochemical Pathways
The primary biochemical pathway affected by L-Deoxyalliin is the oxidative stress pathway . By scavenging peroxynitrite, L-Deoxyalliin reduces oxidative stress, which is a key factor in the development of various neurodegenerative disorders .
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability .
Result of Action
The action of L-Deoxyalliin results in reduced edema formation in the ischemic brain and prevention of neuronal cell death in cerebral ischemic insult . It also demonstrates various anti-amyloidogenic properties in experimental models of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
L-Deoxyalliin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its antioxidative activity is attributed to its ability to inhibit free radical-mediated lipid peroxidation . It also prevents neuronal cell death in cerebral ischemic insult by specifically scavenging peroxynitrite .
Cellular Effects
L-Deoxyalliin has profound effects on various types of cells and cellular processes. It influences cell function by reducing edema formation in the ischemic brain . It also demonstrates various anti-amyloidogenic properties in experimental models of Alzheimer’s disease .
Molecular Mechanism
At the molecular level, L-Deoxyalliin exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits enzyme activity related to lipid peroxidation and scavenges harmful peroxynitrite .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, L-Deoxyalliin shows stability and long-term effects on cellular function . It reduces edema formation in the ischemic brain and prevents neuronal cell death .
Dosage Effects in Animal Models
The effects of L-Deoxyalliin vary with different dosages in animal models
Metabolic Pathways
L-Deoxyalliin is involved in metabolic pathways related to oxidative stress and reactive species . It interacts with enzymes related to lipid peroxidation and scavenges peroxynitrite .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Allyl-L-cysteine can be synthesized by mixing cysteine with allyl bromide in an alkaline (NaOH) mixture of water and ethanol . Another method involves the hydrolysis of γ-glutamyl-S-allyl-cysteine by the enzyme γ-glutamyl transpeptidase .
Industrial Production Methods
In industrial settings, this compound is often produced through a homogeneous reaction involving cysteine and allyl bromide under alkaline conditions . This method is efficient and yields a high purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
S-Allyl-L-cysteine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted cysteine derivatives .
Scientific Research Applications
S-Allyl-L-cysteine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds.
Biology: It is studied for its antioxidant properties and its ability to modulate various biological pathways.
Medicine: It has shown potential in treating neurological diseases, cancer, and cardiovascular diseases due to its neuroprotective, anticancer, and cardioprotective effects
Industry: It is used in the development of bioactive compounds and as a component in dietary supplements.
Comparison with Similar Compounds
S-Allyl-L-cysteine is unique compared to other similar compounds due to its specific biological activities and stability. Similar compounds include:
S-Allylmercaptocysteine: Another sulfur-containing compound found in garlic with similar antioxidant and anticancer properties.
γ-Glutamyl-S-allylcysteine: A precursor to this compound with similar biological activities.
S-Ethyl-L-cysteine and S-Propyl-L-cysteine: These compounds have been shown to have more potent neuroprotective effects compared to this compound.
This compound stands out due to its well-documented medicinal properties and its role in various biological processes, making it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
2-amino-3-prop-2-enylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAHNWWNDFHPOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865000 | |
Record name | S-Prop-2-en-1-ylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | S-Allylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
Record name | S-Allylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
Record name | S-Allylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21593-77-1, 1217444-21-7 | |
Record name | 21593-77-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1217444-21-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-Allylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 °C | |
Record name | S-Allylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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